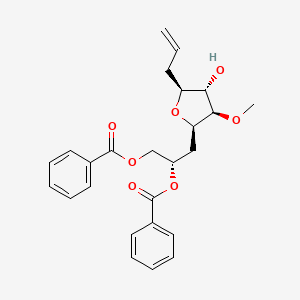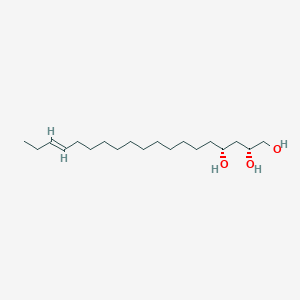
Avocadenol D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Avocadenol D is a polyhydroxylated fatty alcohol derived from the avocado fruit (Persea americana). This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is known for its unique molecular structure and bioactive properties, making it a valuable subject of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Avocadenol D typically involves the extraction of bioactive compounds from the avocado fruit. The process begins with the extraction of crude pulp, followed by chromatographic separation to isolate polyhydroxylated fatty alcohols. The specific reaction conditions and solvents used can vary, but common methods include the use of ethanol and supercritical carbon dioxide (scCO2) for extraction .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The avocado pulp is processed using bioactivity-guided fractionation, often employing silica gel column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels .
化学反应分析
Types of Reactions: Avocadenol D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under controlled conditions to introduce additional hydroxyl groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to convert carbonyl groups to hydroxyl groups.
Substitution: Halogenation reactions using reagents like thionyl chloride (SOCl2) can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of this compound, which exhibit enhanced bioactivity and stability .
科学研究应用
Avocadenol D has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.
作用机制
The mechanism of action of Avocadenol D involves its interaction with molecular targets and pathways within biological systems. It exhibits antiviral activity by inhibiting viral replication and modulating the host’s immune response. The compound targets viral proteins and RNA, preventing the virus from replicating and spreading . Additionally, this compound’s antioxidant properties help in reducing oxidative stress and inflammation .
相似化合物的比较
- Avocadene
- Avocadyne
- Avocadenol A
- Avoenin
Comparison: Avocadenol D stands out due to its unique molecular structure and higher bioactivity compared to other similar compounds. While Avocadene and Avocadyne also exhibit bioactive properties, this compound has shown superior antiviral activity, particularly against SARS-CoV-2 . Avocadenol A and Avoenin share similar structural features but differ in their specific bioactivities and applications .
属性
分子式 |
C19H38O3 |
|---|---|
分子量 |
314.5 g/mol |
IUPAC 名称 |
(E,2R,4R)-nonadec-16-ene-1,2,4-triol |
InChI |
InChI=1S/C19H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)16-19(22)17-20/h3-4,18-22H,2,5-17H2,1H3/b4-3+/t18-,19-/m1/s1 |
InChI 键 |
YTOFALDOYQMOHX-DUFJLWIISA-N |
手性 SMILES |
CC/C=C/CCCCCCCCCCC[C@H](C[C@H](CO)O)O |
规范 SMILES |
CCC=CCCCCCCCCCCCC(CC(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


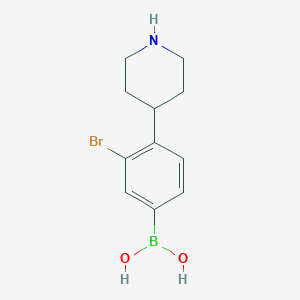
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
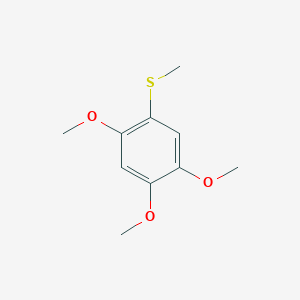
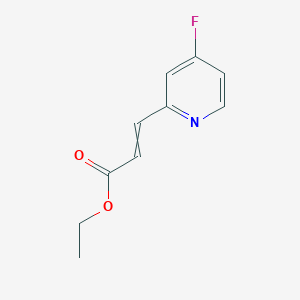
![1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14082342.png)

![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082354.png)


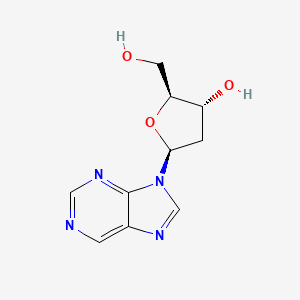
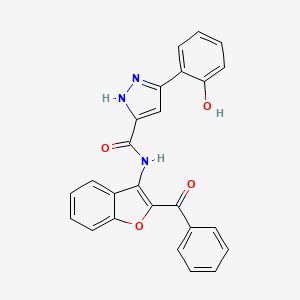
![2-diphenylphosphanyl-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide](/img/structure/B14082387.png)
![2-[(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B14082389.png)
